molecular formula C10H11N5O2 B2953770 2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2380142-56-1

2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2953770
CAS No.: 2380142-56-1
M. Wt: 233.231
InChI Key: DQLZSHJSRCMBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex heterocyclic compound that features both oxazole and triazole rings. These rings are known for their significant biological and chemical properties, making the compound of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can lead to the formation of reduced triazole derivatives.

Scientific Research Applications

2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole apart is its unique combination of oxazole and triazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-7-4-9(13-17-7)10(16)14-5-8(6-14)15-11-2-3-12-15/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLZSHJSRCMBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.